molecular formula C13H20BrNO3S B12192375 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine

Cat. No.: B12192375
M. Wt: 350.27 g/mol
InChI Key: UKDUIAUOHDHUKG-UHFFFAOYSA-N
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Description

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine is an organic compound with a complex structure that includes a bromine atom, a pentyloxy group, and a sulfonyl group attached to a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a pentyloxyphenyl compound, followed by sulfonylation and subsequent reaction with dimethylamine. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromine atom and pentyloxy group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

[(4-Bromo-3-pentyloxyphenyl)sulfonyl]dimethylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Bromophenyl)sulfonyl]dimethylamine: Lacks the pentyloxy group, which may affect its reactivity and applications.

    [(4-Methoxyphenyl)sulfonyl]dimethylamine: Contains a methoxy group instead of a bromine atom, leading to different chemical properties and biological activities.

    [(4-Chlorophenyl)sulfonyl]dimethylamine: The chlorine atom provides different reactivity compared to the bromine atom in this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20BrNO3S

Molecular Weight

350.27 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-3-pentoxybenzenesulfonamide

InChI

InChI=1S/C13H20BrNO3S/c1-4-5-6-9-18-13-10-11(7-8-12(13)14)19(16,17)15(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

UKDUIAUOHDHUKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br

Origin of Product

United States

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